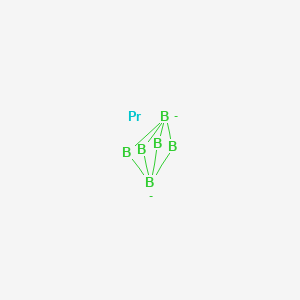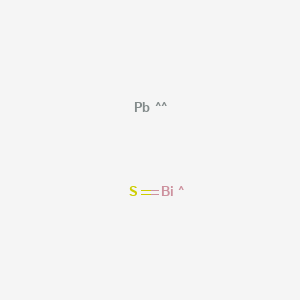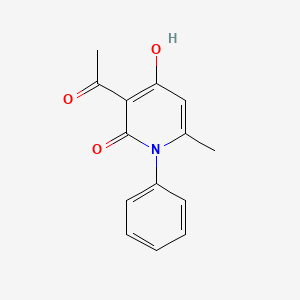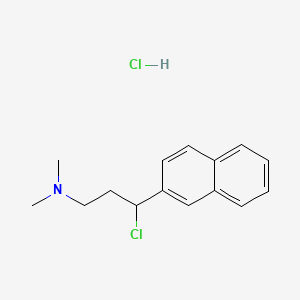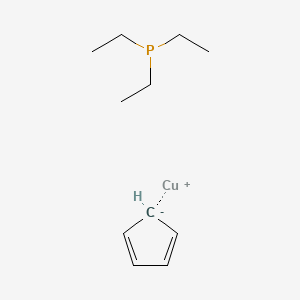
Cyclopentadienyl(triethylphosphine)copper(I)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentadienyl(triethylphosphine)copper(I) is an organometallic compound. It is a white crystalline solid that is stable to water . The compound is air sensitive and moisture sensitive . Its molecular formula is (C5H5)CuP(C2H5)3 and it has a molecular weight of 246.80 .
Synthesis Analysis
The compound C5H5CuP(C2H5)3 has been prepared by the reaction of cyclopentadiene and triethylphosphine on cuprous oxide .Molecular Structure Analysis
Cyclopentadienyl ligands almost invariably bind to metals as a pentahapto (η5) bonding mode. The metal–cyclopentadienyl interaction is typically drawn as a single line from the metal center to the center of the Cp ring .Physical And Chemical Properties Analysis
Cyclopentadienyl(triethylphosphine)copper(I) appears as white to off-white crystals . It has a boiling point of 60°C/0.01mm (subl.) . The exact mass of the compound is 246.06 g/mol .Applications De Recherche Scientifique
Cyclopentadienyl- and methylcyclopentadienyl-(triphenylphosphine)gold(I) and cyclpentadienyl(triethylphosphine)gold(I) are characterized by infrared and proton magnetic resonance spectroscopy, suggesting monohapo rings in contrast to analogous copper(I) derivatives (Ortaggi, 1974).
Salts of [(2-(diphenylphosphino)ethyl)cyclopentadienyl]tricarbonylmetalates react with CuCl, forming intermediates that allow phosphines installation at copper(I), a rare instance of nucleophilic attack at heterobimetallic M−Cu bonds without heterolytic cleavage (Fischer et al., 2007).
Functionally substituted cyclopentadienyl derivatives of silver and copper have been synthesized and characterized, contributing to the understanding of these metal-ligand interactions (Lettko & Rausch, 2000).
Cyclopentadienylcopper(I) tributylphosphine's reaction with iodobenzenes forms arylcyclopentadienes, showing applications in copper-mediated organic synthesis (Wahren, 1973).
Copper(I) complexes containing tris(2-cyanoethyl)phosphines exhibit cytotoxic properties and mitochondrial dysfunction in human cancer cells, highlighting potential in anticancer drug development (Zanella et al., 2011).
C 5 H 5 Cu P(C 2 H 5 ) 3 , prepared from cyclopentadiene, triethylphosphine, and cuprous oxide, demonstrates its chemical properties and spectra, important for understanding metal-organic chemistry (Wilkinson & Piper, 1956).
Copper(I) complexes with phenanthroline-phosphine ligands show DNA-binding and anticancer activities against various cancer cell lines, suggesting their potential in cancer treatment (Mashat et al., 2019).
Copper(I) cyclopentadienyltriethylphosphine's decomposition in low-pressure MOCVD processes for copper film deposition indicates its utility in material sciences (Turgambaeva et al., 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
copper(1+);cyclopenta-1,3-diene;triethylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15P.C5H5.Cu/c1-4-7(5-2)6-3;1-2-4-5-3-1;/h4-6H2,1-3H3;1-5H;/q;-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLGHHCQULGGMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)CC.[CH-]1C=CC=C1.[Cu+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20CuP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentadienyl(triethylphosphine)copper(I) | |
CAS RN |
12261-30-2 |
Source


|
| Record name | copper(1+);cyclopenta-1,3-diene;triethylphosphane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the structure of Cyclopentadienyl(triethylphosphine)copper(I) and what makes its thermal stability noteworthy?
A1: Cyclopentadienyl(triethylphosphine)copper(I) is proposed to have a σ-cyclopentadienide structure rather than a π-cyclopentadienide structure, as evidenced by spectroscopic data. [] This means the cyclopentadienyl ring is directly bonded to the copper atom through a single carbon atom, unlike the delocalized bonding seen in π-complexes. This compound exhibits surprisingly high thermal stability compared to other simple alkylcopper(I) compounds, which tend to be thermally labile. [] This unexpected stability has sparked interest in understanding the factors contributing to its robust nature.
Q2: Has Cyclopentadienyl(triethylphosphine)copper(I) been used in the synthesis of any materials?
A3: Yes, Cyclopentadienyl(triethylphosphine)copper(I) is reported as a precursor in the Metalorganic Chemical Vapor Deposition (MOCVD) of CuGaS2, a semiconductor material. [] This marks the first successful epitaxial growth of CuGaS2 layers using MOCVD. [] The resulting CuGaS2 layers exhibit green photoluminescence at low temperatures, signifying their potential for optoelectronic applications. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7H-[1,3]Thiazolo[4,5-f][1,4]benzothiazine](/img/structure/B577174.png)


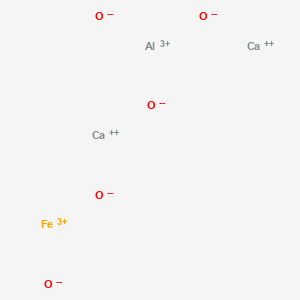
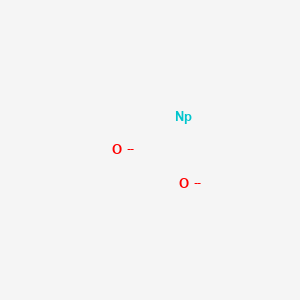

![5-Amino-1H-benzo[d]imidazole-7-thiol](/img/structure/B577184.png)
